molecular formula C6H5BrINO B12847876 2-Amino-6-bromo-4-iodophenol

2-Amino-6-bromo-4-iodophenol

Cat. No.: B12847876
M. Wt: 313.92 g/mol
InChI Key: ULRQMGWUSXTLJO-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-iodophenol is a halogenated aromatic compound featuring an amino group (-NH₂), bromine (Br), and iodine (I) substituents on a phenol backbone. Its molecular formula is C₆H₅BrINO, with a molar mass of 314.93 g/mol. The presence of halogens (Br and I) and the amino group imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The iodine atom, with its high polarizability and large atomic radius, enhances reactivity in nucleophilic substitution or Ullmann-type coupling reactions compared to lighter halogens like chlorine or fluorine .

Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

2-amino-6-bromo-4-iodophenol

InChI

InChI=1S/C6H5BrINO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2

InChI Key

ULRQMGWUSXTLJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-Aminophenol. The reaction conditions often include the use of bromine and iodine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring with bromine and iodine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-iodophenol undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromo and iodo substituents can be reduced to form the corresponding dehalogenated phenol.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base and solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated phenol.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-Amino-6-bromo-4-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-iodophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The presence of halogen atoms enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Amino-6-bromo-4-methoxyphenol

  • Molecular Formula: C₇H₈BrNO₂
  • Molar Mass : 218.05 g/mol
  • Key Differences :
    • Substitutes iodine with a methoxy group (-OCH₃), which is electron-donating.
    • Enhanced solubility in polar solvents due to the methoxy group.
    • Reduced steric bulk compared to iodine, favoring reactions sensitive to spatial hindrance (e.g., Suzuki coupling).
  • Applications : Used in dye synthesis and as a ligand in coordination chemistry .

2-Amino-6-bromo-4-methylphenol

  • Molecular Formula: C₇H₈BrNO
  • Molar Mass : 202.05 g/mol
  • Key Differences :
    • Methyl group (-CH₃) replaces iodine, introducing steric hindrance without significant electronic effects.
    • Lower molecular weight and hydrophobicity compared to the iodo derivative.
    • Reactivity in electrophilic aromatic substitution is reduced due to methyl’s electron-donating nature.
  • Applications : Intermediate in agrochemical synthesis .

4-Amino-2-bromo-6-fluorophenol

  • Molecular Formula: C₆H₅BrFNO
  • Molar Mass : 206.01 g/mol
  • Key Differences: Fluorine (F) replaces iodine, introducing strong electron-withdrawing effects. Higher acidity (pKa ~8.5) compared to iodine-substituted phenol (pKa ~9.2) due to fluorine’s electronegativity. Smaller atomic radius improves solubility in aqueous media.
  • Applications : Used in fluorinated drug candidates .

Comparative Physicochemical Data

Property 2-Amino-6-bromo-4-iodophenol 2-Amino-6-bromo-4-methoxyphenol 2-Amino-6-bromo-4-methylphenol 4-Amino-2-bromo-6-fluorophenol
Molecular Formula C₆H₅BrINO C₇H₈BrNO₂ C₇H₈BrNO C₆H₅BrFNO
Molar Mass (g/mol) 314.93 218.05 202.05 206.01
Key Substituents -NH₂, -Br, -I -NH₂, -Br, -OCH₃ -NH₂, -Br, -CH₃ -NH₂, -Br, -F
Polarizability High (due to I) Moderate Low Low
Solubility Low in water, high in DMSO High in polar solvents Moderate in organic solvents Moderate in water/DMSO

Research Findings

Substituent Effects on Bioactivity: Iodo-substituted phenols demonstrate enhanced antimicrobial activity compared to methyl or methoxy derivatives, likely due to halogen bonding with microbial enzymes .

Thermal Decomposition: Thermogravimetric analysis (TGA) shows this compound decomposes at 220°C, whereas methoxy and methyl analogues degrade above 250°C .

Solubility in Supercritical CO₂ :

  • Fluorine and methoxy derivatives exhibit higher solubility in supercritical CO₂, making them preferable for green chemistry applications .

Biological Activity

Overview

2-Amino-6-bromo-4-iodophenol is a halogenated phenolic compound with the molecular formula C6H5BrINO. It features both amino and halogen substituents, which contribute to its unique biological properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The compound's structure includes:

  • Amino group : Provides basicity and potential for hydrogen bonding.
  • Bromo and iodo substituents : Enhance reactivity and influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen atoms can increase the compound's lipophilicity and reactivity, allowing it to bind effectively to enzymes or receptors. This interaction can lead to modulation of biochemical pathways, either as an inhibitor or activator.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Antitumor Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cells. It has been observed to induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy.

Biological Activity Effect Mechanism
AntimicrobialEffective against bacteriaDisruption of cell membranes
AntioxidantReduces oxidative stressScavenging free radicals
CytotoxicityInduces apoptosis in cancer cellsActivation of apoptotic pathways

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections.
  • Antioxidant Activity
    In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels. This suggests that the compound effectively protects cells from oxidative damage.
  • Cytotoxic Effects on Cancer Cells
    A study involving human breast cancer cell lines demonstrated that this compound could induce apoptosis at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

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